molecular formula C9H8N2O3 B6606124 2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid CAS No. 2138510-50-4

2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid

Cat. No.: B6606124
CAS No.: 2138510-50-4
M. Wt: 192.17 g/mol
InChI Key: VGLQDAHEDYANKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group, a formyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable cyclopropyl-substituted pyrimidine derivative, formylation and subsequent carboxylation can be carried out to introduce the formyl and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may vary depending on the specific substituents involved, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: 2-Cyclopropyl-5-carboxypyrimidine-4-carboxylic acid.

    Reduction: 2-Cyclopropyl-5-hydroxymethylpyrimidine-4-carboxylic acid.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
  • 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

Uniqueness

2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds.

Properties

IUPAC Name

2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-4-6-3-10-8(5-1-2-5)11-7(6)9(13)14/h3-5H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLQDAHEDYANKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.